molecular formula C3H9NO2 B146019 3-Amino-1,2-propanediol CAS No. 616-30-8

3-Amino-1,2-propanediol

Cat. No. B146019
CAS RN: 616-30-8
M. Wt: 91.11 g/mol
InChI Key: KQIGMPWTAHJUMN-UHFFFAOYSA-N
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Description

3-Amino-1,2-propanediol (APD) is a colorless to pale yellow viscous liquid . It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .


Synthesis Analysis

APD is synthesized by reacting 3-chloro-1,2-propanediol (CPD) with ammonia in an alkaline environment by adding sodium hydroxide .


Molecular Structure Analysis

The molecular formula of 3-Amino-1,2-propanediol is C3H9NO2 . The molecular weight is 91.11 g/mol .


Chemical Reactions Analysis

3-Amino-1,2-propanediol has been used in the design of a new deep eutectic solvent (DES) with choline chloride acting as the hydrogen bond acceptor (HBA) . The novel mixture was characterized and unambiguously classified as a DES .


Physical And Chemical Properties Analysis

3-Amino-1,2-propanediol is a very viscous transparent colorless to pale yellow liquid with a melting point of 55-57 °C and a boiling point of 264-265 °C . The density at 25 °C is 1.175 g/mL . It is soluble in water .

Scientific Research Applications

Chiral Deep Eutectic Solvents (DES)

3-Amino-1,2-propanediol: has been utilized as a hydrogen bond donor in the design of new chiral DES, paired with choline chloride as the hydrogen bond acceptor . These solvents are significant for their potential in green chemistry, offering a sustainable alternative to volatile organic compounds (VOCs) commonly used in synthetic organic chemistry. The chirality and primary amino group of 3-Amino-1,2-propanediol make it particularly intriguing for further exploration in this field.

Organolithium Chemistry

The compound’s application extends to organolithium chemistry, where it has shown promise in room-temperature n-butyllithium-addition to carbonyl compounds and benzyl chloride under air . This process can yield pure products with high conversion rates, suggesting its practical usefulness as a green alternative for the synthesis of tertiary alcohols.

Catalysis

3-Amino-1,2-propanediol: is a key component in synthesizing oxidovanadium(V) Schiff base complexes . These complexes have been studied for their catalytic activity, particularly in the epoxidation of various organic compounds. The chiral nature of the compound contributes to the enantioselectivity of the catalytic processes.

Biological Activity

The same oxidovanadium(V) complexes derived from 3-Amino-1,2-propanediol have been evaluated for their biological activities . Studies include cytotoxicity assessments and the potential for cytoprotection against oxidative damage in neuronal cells. This highlights the compound’s relevance in medicinal chemistry and drug design.

Gene Delivery

3-Amino-1,2-propanediol: is used in the synthesis of lipid-like molecules (lipidoids) for RNA interference (RNAi) therapeutics . It also plays a role in creating bioactive templates for cationic α-helical polypeptides and various cationic polymers, which are crucial for efficient gene delivery systems.

Chiral Selector Ligand

The compound serves as a chiral selector ligand, which is essential for nucleophilic substitution reactions . This application is particularly valuable in the field of stereochemistry, where the chirality of molecules can significantly influence the properties and activities of chemical compounds.

Safety and Hazards

3-Amino-1,2-propanediol is considered hazardous. It causes severe skin burns and eye damage . It is moderately toxic by ingestion and when heated to decomposition, it emits toxic fumes of NOx .

Future Directions

The 3-Amino-1,2-propanediol market is poised for continued growth and evolving trends, making it an attractive space for investors and businesses . There is ongoing research into its use in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics .

Mechanism of Action

Target of Action

3-Amino-1,2-propanediol (APD) is an important intermediate in the synthesis of various compounds. It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .

Mode of Action

It is known that apd is synthesized by reacting 3-chloro-1,2-propanediol (cpd) with ammonia in a sodium hydroxide alkaline environment . This reaction forms the basis of its interaction with its targets.

Biochemical Pathways

APD is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of essential biomolecules and cell membrane structure . It is also involved in neurotransmitter synthesis and sphingolipid metabolism, impacting neurological functions and cellular signaling .

Pharmacokinetics

It is known that apd is a very viscous transparent colorless to pale yellow liquid with a melting point of 55-57 °c and a boiling point of 264-265 °c . The density at 25 °C is 1.175 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The molecular and cellular effects of APD’s action are largely dependent on the specific context in which it is used. For instance, when used in the synthesis of lipidoids for RNAi therapeutics, APD helps to deliver the RNAi molecules to the target cells, thereby enabling the silencing of specific genes .

Action Environment

The action, efficacy, and stability of APD can be influenced by various environmental factors. For instance, the synthesis of APD requires an alkaline environment . Furthermore, APD is soluble in water, which can influence its distribution and stability . It is also worth noting that APD can be stored at a maximum temperature of 40 °C without any quality degradation when the material is stored in sealed condition for 12 months .

properties

IUPAC Name

3-aminopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIGMPWTAHJUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862294
Record name 1,2-Propanediol, 3-amino-
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Molecular Weight

91.11 g/mol
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Physical Description

Liquid
Record name 1,2-Propanediol, 3-amino-
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Product Name

3-Amino-1,2-propanediol

CAS RN

616-30-8
Record name 3-Amino-1,2-propanediol
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Record name 1-Aminopropanediol
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Record name 3-Amino-1,2-propanediol
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Record name 1,2-Propanediol, 3-amino-
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Record name 3-aminopropane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of 3-Amino-1,2-propanediol is C3H9NO2, and its molecular weight is 91.11 g/mol.

ANone: Researchers have used various spectroscopic techniques to characterize 3-Amino-1,2-propanediol and its derivatives, including:

  • NMR Spectroscopy (1H and 13C NMR): Provides information about the structure and conformation of the molecule. []
  • 11B NMR Spectroscopy: Used to study the formation and stability of borate esters with 3-Amino-1,2-propanediol. [, ]
  • IR Spectroscopy: Provides information about the functional groups present in the molecule. []
  • UV-Vis Spectroscopy: Used to study the optical properties of 3-Amino-1,2-propanediol derivatives, especially in the context of DNA modifications. [, ]
  • Circular Dichroism: Used to study the chirality and conformational properties of 3-Amino-1,2-propanediol-containing compounds. []
  • Mass Spectrometry (MS) and High-Resolution ESI-MS (HRESI-MS): Used to determine the molecular weight and study the fragmentation patterns of 3-Amino-1,2-propanediol derivatives. [, ]

A: 3-Amino-1,2-propanediol readily dissolves in water due to its hydroxyl and amino groups forming hydrogen bonds with water molecules. []

A: The pH significantly impacts the formation and stability of borate esters with 3-Amino-1,2-propanediol. []

A: Yes, 3-Amino-1,2-propanediol serves as a starting material for synthesizing various compounds, including:* Pseudo-ceramides: 3-Amino-1,2-propanediol is selectively N-acylated and O-acylated with fatty acids in a two-step enzymatic process using immobilized Candida antarctica lipase B. This reaction has potential for industrial-scale production of pseudo-ceramides for pharmaceutical and cosmetic applications. []* Azetidine derivatives: 3-Amino-1,2-propanediol is condensed with a ketone, followed by reduction, sulfonylation, cyclization, and further transformations to yield azetidine derivatives, which are important in medicinal chemistry. []* Iodixanol: A multi-step synthesis utilizes 3-Amino-1,2-propanediol to produce iodixanol, a non-ionic X-ray contrast media used in medical imaging. []

A: 3-Amino-1,2-propanediol can act as a sacrificial electron donor in photocatalytic hydrogen evolution reactions using Pt-loaded TiO2 photocatalysts. Interestingly, its complete decomposition to CO2 and water with quantitative H2 evolution highlights the importance of neighboring heteroatom assistance in this process. []

ANone: Computational chemistry has been used to:

  • Investigate the binding mechanism between boron and polyol molecules, including 3-Amino-1,2-propanediol. Studies revealed the influence of bis-1,2-diol dihedral angles on boron capturing ability. []
  • Study the tautomerism of 3-Amino-1,2-propanediol derivatives in the gas phase, revealing the influence of substituents on the equilibrium between open-chain and ring forms. []
  • Model the interaction of 3-Amino-1,2-propanediol with the glycerol receptor site in Drosophila, providing insights into the structural features important for binding. [, ]

ANone: Studies on the interaction of 3-Amino-1,2-propanediol derivatives with the glycerol receptor site in Drosophila highlight the importance of specific structural features:

  • The presence of three hydroxyl groups in a specific arrangement is crucial for stimulating the receptor. [, ]
  • Modifications such as acylation, alkylation, or the introduction of different substituents on the amino group can significantly affect the activity and selectivity of the molecule towards different enzymes. [, , ]

A: * Injectable, self-healing hydrogels: 3-Amino-1,2-propanediol, when incorporated into poly(L-glutamic acid) based hydrogels with phenylboronate ester crosslinking, creates injectable and self-healing materials. This technology holds promise for minimally invasive osteochondral tissue engineering. []

  • Ligand-targeted drug delivery: (R)- and (S)-3-Amino-1,2-propanediol act as manifolds for conjugating ligands, such as GalNAc, to therapeutic oligonucleotides. This approach, utilizing the intrinsic instability of the APD linkage, has demonstrated improved hepatocyte delivery and enhanced in vivo activity compared to traditional linkers. []

A:
Derivatization Gas Chromatography:* This method, involving derivatization with trifluoroacetic anhydride, allows for the sensitive and accurate determination of 3-Amino-1,2-propanediol in complex matrices like protein hydrolysates. [, ]

A: While limited information is available specifically for 3-Amino-1,2-propanediol, its presence as a contaminant in hydrolyzed vegetable proteins raises concerns about potential exposure through the food chain. Further research is needed to assess its environmental fate, persistence, and potential ecotoxicological effects. []

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